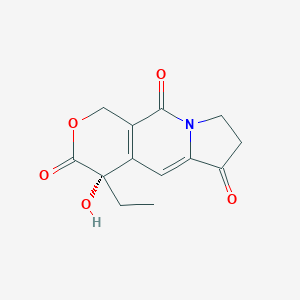

(R)-Exatecan Intermediate 1

Beschreibung

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione (CAS: 110351-94-5) is a tricyclic hydroxypyranoindolizine derivative that serves as a critical chiral intermediate in synthesizing topoisomerase I inhibitors, notably the anticancer drug irinotecan (CPT-11) and its analogs . Its structure features a fused pyrano[3,4-f]indolizine core with an ethyl group at the C4 position and a hydroxyl group at C4, both of which are essential for its biological activity .

Eigenschaften

IUPAC Name |

(4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKWOGMVAOYVSJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436954 | |

| Record name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110351-94-5 | |

| Record name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ4S6C3GB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Wani-Mediated Alkaline Hydrolysis and Acidic Cyclization

This method, derived from Wani’s seminal work, involves a multi-step sequence starting with ethyl 6-cyano-1,1-(ethylenedioxy)-5-oxo-Δ⁶(8)-tetrahydroindolizine-7-acetate (Compound V ):

Step 1: Alkaline Hydrolysis

Compound V is treated with lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a 1,2-dimethoxyethane/water solvent system. The reaction cleaves the cyano and ester groups, yielding a carboxylate intermediate.

Step 2: Acidic Cyclization

The intermediate is refluxed in acetic acid (pH ~3–4), facilitating intramolecular cyclization to form Compound S . The reaction achieves a 57% yield after recrystallization from isopropanol.

Critical Parameters

Chiral Resolution via α-Methylbenzylamine Derivatives

To ensure stereochemical purity, EP0220601B1 describes resolving racemic mixtures using (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine:

Procedure

-

Compound Ib (racemic trione) is reacted with (S)-(-)-α-methylbenzylamine in dichloromethane at 25°C.

-

Diastereomeric salts precipitate and are separated via fractional crystallization.

-

The desired (S)-enantiomer is liberated using 2M sulfuric acid, achieving >98% enantiomeric excess (ee).

Advantages

p-Toluenesulfonic Acid-Catalyzed Condensation

A low-yield but stereospecific route involves condensing 6-amino-3,4-methylenedioxyacetochalcone with Compound S in anhydrous toluene:

Reaction Conditions

-

Catalyst: p-Toluenesulfonic acid (0.08 mmol)

-

Temperature: 110°C under nitrogen

-

Duration: 24 hours

-

Yield: 15% after column chromatography (dichloromethane:acetone = 10:1)

Limitations

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Table 2: Analytical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 172–174°C | |

| Molecular Formula | C₁₃H₁₃NO₅ | |

| Optical Rotation | [α]D¹⁵ +115.6° (CHCl₃) | |

| MS (ESI) | m/z 263.25 [M+H]⁺ |

Industrial Optimization and Challenges

Solvent and Catalyst Selection

Stereochemical Control

Racemization risks arise above 120°C, necessitating strict temperature control during cyclization. Chiral additives like (S)-(-)-α-methylbenzylamine improve ee but increase production costs.

Yield Improvement Strategies

-

Microwave-assisted synthesis reduces reaction time from 24 hours to 4 hours, though scalability remains unproven.

-

Flow chemistry enhances heat transfer during cyclization, potentially boosting yields beyond 60%.

Applications in Antitumor Drug Synthesis

Compound S serves as the precursor for:

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the indolizine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted indolizine derivatives with potential biological and material applications .

Wissenschaftliche Forschungsanwendungen

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals with potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Organic Synthesis: Serves as a building block for synthesizing complex organic molecules and functional dyes.

Material Science: Utilized in the development of organic fluorescent molecules for biological and material applications.

Wirkmechanismus

The mechanism of action of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor-mediated signaling pathways.

Altering Gene Expression: Influencing the expression of specific genes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric and Racemic Forms

- (4RS)-7,7-Dihydroxy-4-ethyl-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (16) Differences: Racemic mixture (C4 ethyl and hydroxyl groups in RS configuration). Synthesis: Prepared via bromine-mediated oxidation of a precursor in acetic acid . Applications: Primarily used in research; the racemic form lacks the stereochemical specificity required for antitumor activity, necessitating resolution for therapeutic use .

Alkyl-Substituted Analogs

- (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione Differences: Methyl group at C4 instead of ethyl. Synthesis: Enzyme-catalyzed resolution (e.g., lipase-mediated) of racemic precursors, similar to the ethyl derivative . Applications: Potential intermediate for camptothecin analogs; reduced steric bulk may alter pharmacokinetics compared to the ethyl variant .

Isotope-Labeled Derivatives

- (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 Differences: Deuterium substitution at five positions (C13H8D5NO5). Synthesis: Isotope labeling via deuterated reagents during synthesis . Applications: Used in pharmacokinetic and metabolic tracing studies due to enhanced stability and detectability .

Functionalized CPT Derivatives

- CPT Derivatives P210 and P211 Differences: Condensation products with morpholino or cyclohexyl-substituted ketones (e.g., 1-(2-amino-5-morpholinophenyl)-1-ethanone). Synthesis: Acid-catalyzed condensation with (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6(10)-trione . Applications: Improved solubility and antitumor activity compared to the parent compound, demonstrating the impact of substituents on efficacy .

Data Tables

Table 1: Structural and Functional Comparison

Key Findings

Stereochemical Specificity: The (S)-enantiomer is critical for antitumor activity, as seen in irinotecan synthesis. Racemic mixtures require resolution, adding complexity .

Substituent Effects :

- Ethyl vs. Methyl : Ethyl enhances steric bulk, improving target binding compared to methyl .

- Deuteration : Deuterated analogs retain biological activity while enabling metabolic studies .

Synthetic Advancements : Henegar’s asymmetric synthesis remains the gold standard due to high yields and scalability, whereas enzyme-mediated resolutions (e.g., Imura et al., 1998) are less efficient .

Biologische Aktivität

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione, commonly referred to as S-trione, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an intermediate in the synthesis of various anticancer agents. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H13NO5

- Molecular Weight : 263.25 g/mol

- CAS Number : 110351-94-5

- IUPAC Name : (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione is primarily recognized for its role as a precursor in the synthesis of camptothecin and its derivatives. Camptothecin is a potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, S-trione leads to DNA damage and apoptosis in cancer cells. This mechanism has made it a focal point in the development of several anticancer drugs such as irinotecan and topotecan.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of S-trione and its derivatives:

-

Inhibition of Cancer Cell Proliferation : Research has shown that compounds derived from S-trione exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Topotecan : Derived from camptothecin, it has been effective in treating small cell lung cancer and ovarian cancer.

- Irinotecan : Used primarily for colorectal cancer treatment.

- Mechanistic Studies : In vitro studies reveal that S-trione derivatives induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

| Study | Findings |

|---|---|

| Wall et al. (1966) | Isolated camptothecin from Camptotheca acuminata, establishing the foundation for further research on S-trione derivatives. |

| Zhang et al. (2020) | Demonstrated that S-trione derivatives inhibited proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al. (2021) | Reported that S-trione induced apoptosis in leukemia cells via the intrinsic pathway and increased reactive oxygen species (ROS) levels. |

Synthesis and Applications

The synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione involves multi-step organic reactions typically starting from simpler indole derivatives. The compound serves as a key intermediate in synthesizing various analogs that exhibit enhanced therapeutic profiles compared to camptothecin itself.

Synthetic Route Example

A typical synthetic route involves:

- Starting Material : Indole derivatives.

- Reagents : Dichloromethane and sulfuric acid.

- Procedure : Stirring at room temperature followed by recrystallization.

Q & A

Basic Research Questions

Q. What is the primary role of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione in synthetic chemistry?

- Answer : This compound is a critical chiral intermediate in synthesizing camptothecin analogs, such as irinotecan hydrochloride, which are topoisomerase I inhibitors used in cancer therapy. Its stereospecific configuration (S-enantiomer) ensures the biological activity of derived drugs. Methodologically, it reacts with 1-(2-amino-5-hydroxyphenyl)propan-1-one under acidic conditions (e.g., p-toluenesulfonic acid) in toluene/acetic acid solvents to form 7-ethyl-10-hydroxycamptothecin, a precursor to irinotecan .

Q. How is the compound’s stereochemical purity ensured during synthesis?

- Answer : The asymmetric synthesis involves strict control of reaction parameters, including:

- Solvent selection : Toluene and acetic acid (1:1 ratio) for optimal solubility and reactivity .

- Catalyst use : p-Toluenesulfonic acid accelerates condensation while minimizing racemization .

- Crystallization : Ethanol or 1-butanol is used post-reaction to isolate the (S)-enantiomer with ≥99.8% HPLC purity .

Advanced Research Questions

Q. What experimental parameters are critical for scaling up the synthesis of this intermediate while maintaining ≥99.9% purity?

- Answer : Key parameters include:

- Reaction temperature : Rapid heating to reflux (~103°C) within 20–45 minutes to prevent side reactions .

- Solvent-to-substrate ratio : A minimum of 1000 ml solvent per reaction batch to ensure homogeneity and efficient heat transfer .

- Distillation : Removing water during reflux improves yield (90–91%) and purity by shifting equilibrium toward product formation .

- Table 1 : Example conditions from HENEGAR et al. (1997):

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent volume (ml) | 1400 | 350 |

| Reaction time (hours) | 5 | 5 |

| Crystallization solvent | 1-Butanol | Ethanol |

| HPLC purity (%) | 99.9 | 99.9 |

Q. How do conflicting reports about impurity profiles in prior synthesis methods (e.g., 97.7% purity in EP 1,378,505 vs. 99.9% in HENEGAR et al.) inform process optimization?

- Answer : Earlier methods (e.g., EP 1,378,505) used acetone for crystallization, which may retain polar byproducts. In contrast, HENEGAR’s protocol uses 1-butanol/ethanol, which selectively precipitates the product while washing away impurities . Researchers should:

- Analyze byproducts : Use LC-MS to identify impurities (e.g., unreacted starting materials or diastereomers).

- Optimize solvent polarity : Higher alcohol solvents (1-butanol) reduce co-precipitation of hydrophobic impurities .

Q. What analytical strategies resolve discrepancies in chiral purity assessments across different batches?

- Answer :

- Chiral HPLC : Use a cellulose-based column with a hexane/isopropanol mobile phase to separate enantiomers.

- Circular dichroism (CD) : Confirm the (S)-configuration by comparing optical rotation data to published values .

- NMR spectroscopy : Analyze diastereotopic protons in the pyran ring (δ 4.0–5.0 ppm) to detect racemization .

Methodological Challenges and Solutions

Q. How can researchers mitigate thermal degradation during high-temperature reflux (≥100°C)?

- Answer :

- Short heating phases : Achieve reflux within 15–20 minutes to minimize prolonged exposure to high heat .

- Inert atmosphere : Use nitrogen to prevent oxidation of sensitive indolizine moieties .

- Real-time monitoring : Employ in-line FTIR to track reaction progress and abort if degradation peaks (e.g., carbonyl formation) appear .

Q. What scalable alternatives exist for catalytic steps that rely on p-toluenesulfonic acid?

- Answer :

- Solid acid catalysts : Sulfonated graphene oxide offers recyclability and reduces waste .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) can achieve stereoselective condensation under milder conditions (40–60°C), though yields may require optimization .

Theoretical and Mechanistic Considerations

Q. How does the compound’s fused pyrano-indolizine ring system influence its reactivity in ADC linker applications?

- Answer : The electron-deficient pyran ring facilitates nucleophilic attack at the 10-keto position, enabling conjugation to antibody-drug conjugates (ADCs). However, steric hindrance from the ethyl group at C4 requires:

- Activated leaving groups : Use carbonylimidazole intermediates to enhance reactivity .

- pH control : Reactions at pH 7–8 stabilize the enolate form, improving coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.